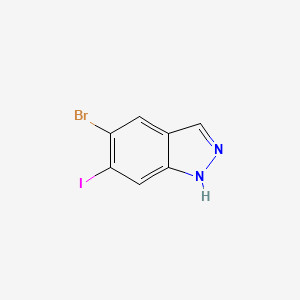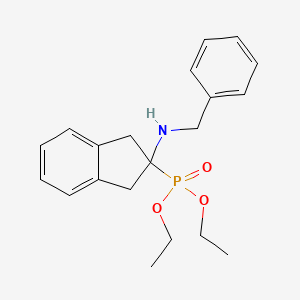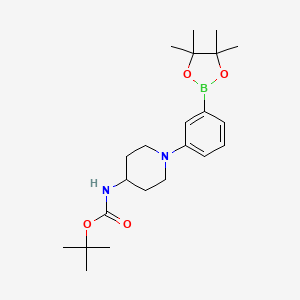
3-(Chloromethyl)picolinonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)picolinonitrile hydrochloride is an organic compound with the molecular formula C7H6Cl2N2. It is a derivative of picolinonitrile, where a chloromethyl group is attached to the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)picolinonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Major Products
Nucleophilic Substitution: Produces substituted picolinonitriles.
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Forms primary amines.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)picolinonitrile hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)picolinonitrile hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can also undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the nitrile group.
3-Chloro-5-(chloromethyl)picolinonitrile: Contains an additional chlorine atom on the pyridine ring.
3-(Hydroxymethyl)picolinonitrile: The chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness
3-(Chloromethyl)picolinonitrile hydrochloride is unique due to the presence of both chloromethyl and nitrile groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to biological studies.
Propiedades
Fórmula molecular |
C7H6Cl2N2 |
|---|---|
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
3-(chloromethyl)pyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4H2;1H |
Clave InChI |
MPDMIGDZYAODPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C#N)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)




![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)





![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)


